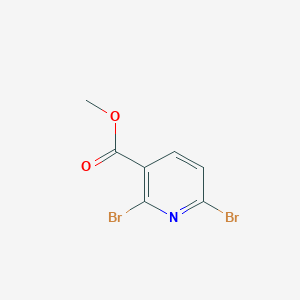

Methyl 2,6-dibromonicotinate

Übersicht

Beschreibung

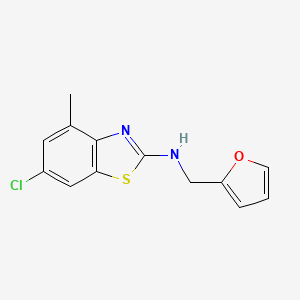

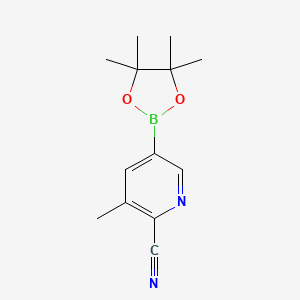

“Methyl 2,6-dibromonicotinate” is a chemical compound with the molecular formula C7H5Br2NO2 . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” consists of seven carbon atoms, five hydrogen atoms, two bromine atoms, one nitrogen atom, and two oxygen atoms . The molecular weight of the compound is 294.93 g/mol.

Wissenschaftliche Forschungsanwendungen

Methylation in Bacteria

A study conducted by Neilson et al. (1988) explored the O-methylation of 2,6-dibromophenol in cell extracts prepared from various bacteria. The study found that this process was enzymatic, indicating the significance of methylation reactions of halogenated phenols as an alternative to biodegradation.

mRNA Methylation and Regulation

Research by Meyer et al. (2012) presented a method for transcriptome-wide localization of m(6)A, a common base modification of mRNA. This modification exhibits tissue-specific regulation, suggesting its role in the epigenetic regulation of the mammalian transcriptome.

Pharmacogenetics of Methyltransferase Enzymes

A study by Weinshilboum et al. (1999) highlighted the importance of methyltransferase enzymes in the biotransformation of various compounds. The study emphasized the clinical significance of the thiopurine methyltransferase genetic polymorphism in the variability of drug metabolism and toxicity.

Methylated DNA as Cancer Biomarkers

A joint workshop discussed in the study by Kagan et al. (2007) highlighted the potential of methylated DNA sequences as cancer biomarkers. The focus was on the standardization of methods and tools for the application of these biomarkers in clinical settings.

Induced Resistance in Plants

Ortega et al. (1998) Ortega, Steiner, & Dehne, 1998) researched the application of Methyl 2,6-Dichlorisonicotinate in inducing resistance in apple plants against Venturia inaequalis, a fungal pathogen. Their work provided insights into the mechanisms of induced resistance in plants.

Role of Methyltransferases in Human Biology

Horning et al. (2016) Horning, Suciu, Ghadiri, Ulanovskaya, Matthews, Lum, Backus, Brown, Rosen, & Cravatt, 2016) explored the role of methyltransferases in human biology. Their research involved developing chemical proteomic probes to profile and enrich a significant number of methyltransferases from human cancer cell lysates.

Methylation in Histone Modification

Lee et al. (2007) Lee, Villa, Trojer, Norman, Yan, Reinberg, Di Croce, & Shiekhattar, 2007) investigated the demethylation of histone H3 lysine 27 (H3K27) and its impact on genomic silencing. Their findings showed the importance of methylation in the regulation of gene expression.

Alternatives to Methyl Bromide in Agriculture

Research by Schneider et al. (2003) focused on alternatives to methyl bromide for pest and pathogen control in agriculture. This study is part of the effort to find sustainable and less harmful alternatives to widely used fumigants.

Wirkmechanismus

Target of Action

The primary targets of Methyl 2,6-dibromonicotinate are currently unknown. This compound is a derivative of nicotinic acid, which is known to target the peripheral vasodilation system . .

Mode of Action

It is known that methyl nicotinate, a related compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application . .

Biochemical Pathways

Nicotinic acid and its derivatives are known to be involved in various biochemical pathways, including the NAD salvage pathway . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. The compound’s impact on bioavailability is also unknown. It is known that the compound should be stored in a dry environment at a temperature between 2-8°C , suggesting that it may be sensitive to moisture and temperature.

Biochemische Analyse

Biochemical Properties

Methyl 2,6-dibromonicotinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting metabolic pathways and biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to changes in their conformation and activity. This binding can result in the inhibition or activation of enzyme function, thereby influencing various biochemical pathways . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity. These effects are often dose-dependent and can vary based on the duration of exposure and the specific animal model used.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450 and glutathione S-transferase, which play a crucial role in the detoxification and elimination of this compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized in the cytoplasm and can be directed to specific organelles such as the mitochondria or endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its site of action within the cell.

Eigenschaften

IUPAC Name |

methyl 2,6-dibromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHKFKXWRPVKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673209 | |

| Record name | Methyl 2,6-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1009735-22-1 | |

| Record name | Methyl 2,6-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451939.png)

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451952.png)

![2-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451954.png)

![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1451955.png)